5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline
Description
5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is a substituted aniline derivative characterized by a methyl group at the 5-position of the aromatic amine ring and a tert-pentyl (2-methylbutan-2-yl) group attached via a phenoxy linkage at the 2-position. The tert-pentyl substituent contributes significant steric bulk, while the methyl group modulates electronic effects.
Properties
IUPAC Name |
5-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-11-6-13(2)12-16(17)19/h6-12H,5,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHJPCQRWGHKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 5-methyl-2-aniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and aniline groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(a) 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]ethyl}aniline
- Structure: Features a 3,5-dimethylaniline core linked to the tert-pentylphenoxy group via an ethyl spacer.
- Key Differences: Steric Effects: The ethyl linker increases flexibility but reduces steric hindrance compared to the direct phenoxy linkage in the target compound.
- Applications: Likely used in ligand design for catalysis or as a monomer in polymer synthesis .
(b) 5-Methyl-2-(2-ethynylphenoxy)aniline (Compound 10f)
- Structure: Contains an ethynyl group at the phenoxy ring instead of tert-pentyl.
- Key Differences :
- Reactivity : The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the tert-pentyl-substituted compound.
- Synthetic Utility : Synthesized via PdI2-catalyzed desilylation, highlighting differences in synthetic pathways due to substituent compatibility .
(c) 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline
- Structure : Substitutes the 5-methyl group with a trifluoromethyl (CF3) group at the 3-position.
- Key Differences :
- Electronic Properties : The electron-withdrawing CF3 group increases acidity of the aniline NH2 group (pKa ~3–4) compared to the electron-donating methyl group (pKa ~4.5–5).
- Bioactivity : CF3 groups often enhance metabolic stability and binding affinity in drug candidates, suggesting divergent biological applications .
Table 1: Comparative Properties of Selected Analogues
Key Observations:
- Bioactivity : Analogues with trifluoromethyl or chloro substituents (e.g., ’s 5-chloro derivative) exhibit enhanced bioactivity in antimicrobial or antifungal assays, likely due to improved target binding .
Biological Activity
5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃NO
- Molecular Weight : 269.38 g/mol
This compound is hypothesized to interact with various biological targets, primarily through modulation of enzyme activity. One notable area of interest is its potential role as a soluble epoxide hydrolase (sEH) inhibitor. sEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vascular regulation and have anti-inflammatory properties .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that compounds similar to this compound can effectively inhibit sEH, leading to increased levels of EETs. This inhibition has been linked to beneficial cardiovascular effects, including:
- Reduction in Blood Pressure : Studies have shown that sEH inhibitors can lower blood pressure in hypertensive models .
- Anti-inflammatory Effects : By preventing the conversion of EETs to less active dihydroxyeicosatrienoic acids (DHETs), these compounds may help reduce inflammation .
Case Studies and Experimental Findings
- In Vivo Studies :
- In Vitro Studies :
Biological Activity Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₃NO |
| Molecular Weight | 269.38 g/mol |
| IC₅₀ against sEH | Low nanomolar range |
| Effects on Blood Pressure | Significant reduction in hypertensive models |
| Anti-inflammatory Potential | Elevated EET levels leading to reduced inflammation |
Q & A
Q. What are the standard synthetic routes for 5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 4-(tert-pentyl)phenol with 2-amino-5-methylphenol derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (80–120°C). The tert-pentyl group’s steric bulk may necessitate prolonged reaction times (~24–48 hours) to achieve yields >60% . Solvent choice is critical: DMF enhances solubility of phenolic intermediates, while weaker bases like NaHCO₃ may reduce side reactions.
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer:
- ¹H/¹³C NMR : Resolve substituent positions on the aromatic rings (e.g., tert-pentyl group at δ ~1.3 ppm for CH₃; aniline protons at δ ~5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~326.2) and detects impurities like chlorinated by-products .
- FT-IR : Validate functional groups (N-H stretch ~3400 cm⁻¹; C-O-C stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the synthesis to avoid positional isomer by-products?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to direct substitution to the less hindered para position of the phenol. Computational modeling (DFT) can predict transition-state energies for competing pathways. For example, tert-pentyl’s steric bulk favors coupling at the 4-position of phenol over the 2-position, reducing isomers like 5-Methyl-2-[2-(tert-pentyl)phenoxy]aniline .
Q. What strategies are effective in analyzing contradictory bioactivity data across different cell lines?
- Methodological Answer: Contradictions may arise from variations in cell permeability or metabolic stability. Use:
- Dose-response assays : Establish IC₅₀ values in multiple cell lines (e.g., NSCLC H1299 vs. BEAS-2B) to compare potency .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., oxidized aniline derivatives) that may alter activity .
- Knockout models : CRISPR-Cas9 silencing of enzymes (e.g., CYP450s) tests metabolic dependency .
Q. How can researchers address discrepancies in reported reaction yields when varying solvents or catalysts?
- Methodological Answer: Systematically compare solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) using design-of-experiment (DoE) frameworks. For instance, DMF’s high polarity increases nucleophilicity of phenoxide intermediates, improving yields by ~20% over THF. Catalyst screening (e.g., CuI for Ullmann-type couplings) may enhance efficiency but requires rigorous purification to remove metal residues .
Q. What computational methods validate the electronic effects of the tert-pentyl group on reaction mechanisms?
- Methodological Answer:
- DFT Calculations : Model electron density maps to show how the tert-pentyl group’s electron-donating resonance stabilizes transition states in substitution reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences (e.g., tert-pentyl’s hydrophobicity reduces aqueous solubility by ~50% compared to methyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
